Melithiazole C Melithiazole C
Brand Name: Vulcanchem
CAS No.:
VCID: VC1863647
InChI: InChI=1S/C16H21NO5S/c1-10(14(21-4)8-15(19)22-5)13(20-3)7-6-12-9-23-16(17-12)11(2)18/h6-10,13H,1-5H3/b7-6+,14-8+/t10-,13+/m1/s1
SMILES:
Molecular Formula: C16H21NO5S
Molecular Weight: 339.4 g/mol

Melithiazole C

CAS No.:

Cat. No.: VC1863647

Molecular Formula: C16H21NO5S

Molecular Weight: 339.4 g/mol

* For research use only. Not for human or veterinary use.

Melithiazole C -

Specification

Molecular Formula C16H21NO5S
Molecular Weight 339.4 g/mol
IUPAC Name methyl (2E,4R,5S,6E)-7-(2-acetyl-1,3-thiazol-4-yl)-3,5-dimethoxy-4-methylhepta-2,6-dienoate
Standard InChI InChI=1S/C16H21NO5S/c1-10(14(21-4)8-15(19)22-5)13(20-3)7-6-12-9-23-16(17-12)11(2)18/h6-10,13H,1-5H3/b7-6+,14-8+/t10-,13+/m1/s1
Standard InChI Key LTTPICLGJAXUOJ-NSTYSWHMSA-N
Isomeric SMILES C[C@H]([C@H](/C=C/C1=CSC(=N1)C(=O)C)OC)/C(=C\C(=O)OC)/OC
Canonical SMILES CC(C(C=CC1=CSC(=N1)C(=O)C)OC)C(=CC(=O)OC)OC

Introduction

Chemical Properties and Structure

Melithiazole C possesses a complex molecular structure with specific chemical properties that determine its behavior in biological systems and synthetic applications.

Molecular Characteristics

Melithiazole C is characterized by its molecular formula C16H21NO5S and a molecular weight of 339.4 g/mol. The presence of sulfur and nitrogen atoms in its structure, particularly within the thiazole ring, contributes to its potential reactivity and biological activity. The IUPAC name of Melithiazole C is methyl (2E,4R,5S,6E)-7-(2-acetyl-1,3-thiazol-4-yl)-3,5-dimethoxy-4-methylhepta-2,6-dienoate, reflecting its complex stereochemistry and functional groups.

Structural Features

Melithiazole C contains several key structural elements that contribute to its properties:

  • A thiazole ring (2-acetyl-1,3-thiazol-4-yl group)

  • Multiple methoxy groups (3,5-dimethoxy)

  • A methyl ester moiety

  • A conjugated diene system with specific stereochemistry (2E,6E)

  • A methyl branch at the 4-position

Table 1 below summarizes the key chemical properties of Melithiazole C:

PropertyValue
Molecular FormulaC16H21NO5S
Molecular Weight339.4 g/mol
Standard InChIKeyLTTPICLGJAXUOJ-NSTYSWHMSA-N
IUPAC Namemethyl (2E,4R,5S,6E)-7-(2-acetyl-1,3-thiazol-4-yl)-3,5-dimethoxy-4-methylhepta-2,6-dienoate
Functional GroupsThiazole ring, methoxy groups, methyl ester, conjugated diene
Stereochemistry2E,4R,5S,6E configuration

Chemical Identifiers and Nomenclature

For research and database purposes, Melithiazole C can be identified through various chemical identifiers, including its InChI string (InChI=1S/C16H21NO5S/c1-10(14(21-4)8-15(19)22-5)13(20-3)7-6-12-9-23-16(17-12)11(2)18/h6-10,13H,1-5H3/b7-6+,14-8+/t10-,13+/m1/s1) and canonical SMILES notation (CC(C(C=CC1=CSC(=N1)C(=O)C)OC)C(=CC(=O)OC)OC). These identifiers provide unambiguous structural information for computational and database applications.

Biosynthesis

Understanding the biosynthetic pathway of Melithiazole C provides insights into its natural production and possibilities for synthetic or semi-synthetic approaches.

Biosynthetic Enzymes

The biosynthesis of melithiazol compounds involves specific enzymes encoded in the melithiazol biosynthetic gene cluster. Two key enzymes, MelJ and MelK, have been characterized and shown to be involved in the formation of the methyl ester from an amide intermediate . MelJ functions as a hydrolase that catalyzes the conversion of an amide to a free acid, while MelK acts as a methyltransferase that methylates the acid using S-adenosyl-methionine as a cosubstrate .

Biosynthetic Pathway

The biosynthetic pathway of melithiazols likely involves a combination of polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS), similar to the biosynthesis of structurally related myxothiazols . This hybrid PKS-NRPS pathway allows for the assembly of the complex carbon skeleton and incorporation of the thiazole ring. The final steps in the pathway involve the conversion of an amide intermediate to the methyl ester end product through the sequential action of MelJ and MelK .

Comparison with Related Compounds

Melithiazole C belongs to a family of structurally related compounds, and understanding these relationships provides context for its properties and potential applications.

Melithiazole Variants

Melithiazole C can be compared with other melithiazole variants, such as Melithiazol A. While the search results provide limited specific information about the differences between these variants, they likely differ in certain structural features while maintaining the core thiazole-containing scaffold that defines this family of compounds.

Comparison with Myxothiazols

Melithiazole C shares structural similarities with myxothiazols, which are also produced by myxobacteria. Myxothiazols, such as myxothiazol A and Z, have been more extensively studied and have demonstrated antifungal activities through inhibition of the respiratory chain . The key structural difference appears to be in the terminal group and specific stereochemistry, which may influence their respective biological activities.

Table 2: Comparison of Melithiazole C with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural FeaturesKnown Biological Activities
Melithiazole CC16H21NO5S339.4Thiazole ring, methyl ester, dimethoxy groupsPotential antimicrobial activity (inferred)
Melithiazol ANot provided in search resultsNot provided in search resultsThiazole ring, likely shares core structure with Melithiazole CElectron transport inhibitor of respiratory chain
Myxothiazol ANot provided in search resultsNot provided in search resultsβ-methoxyacrylate residue, thiazole ringAntifungal activity, inhibition of cytochrome bc1 complex
Myxothiazol ZNot provided in search resultsNot provided in search resultsβ-methoxyacrylate residue, thiazole ringAntifungal activity, inhibition of cytochrome bc1 complex

Future Research Directions

The limited information available specifically on Melithiazole C points to several promising directions for future research to better understand and utilize this compound.

Synthesis and Structural Optimization

Future research should focus on the synthesis, purification, and structural optimization of Melithiazole C. This would involve:

  • Developing efficient synthetic routes to produce Melithiazole C in laboratory settings

  • Creating structural analogs with potentially enhanced biological activities

  • Investigating structure-activity relationships to identify key pharmacophores

  • Optimizing physicochemical properties for improved drug-like characteristics

Biological Evaluation

Comprehensive biological evaluation of Melithiazole C would provide valuable insights into its potential applications:

  • Assessing antimicrobial, antiviral, and anticancer properties using in vitro and in vivo models

  • Investigating specific mechanisms of action at the molecular level

  • Determining selectivity and toxicity profiles in various cell types

  • Evaluating potential synergistic effects with existing therapeutic agents

Computational Studies

Computational approaches could significantly advance understanding of Melithiazole C:

  • Molecular docking studies to predict interactions with potential biological targets

  • Molecular dynamics simulations to understand conformational behavior

  • Quantitative structure-activity relationship (QSAR) modeling to guide structural optimization

  • Predictive toxicology assessments to anticipate potential safety concerns

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